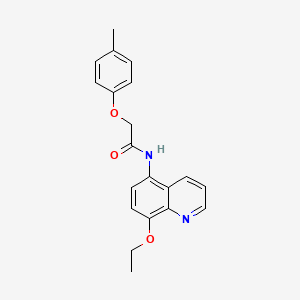
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a triazole ring, a benzoxazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper catalyst.
Coupling of the Benzoxazole and Triazole Rings: The benzoxazole and triazole rings are then coupled through a suitable linker, such as a carboxamide group, using standard peptide coupling reagents like EDCI or DCC.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-3-11-21-20(26)18-13(2)25(24-22-18)15-9-10-17-16(12-15)19(27-23-17)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3,(H,21,26) |
InChI Key |
RUNYBMAPZMHMII-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11321597.png)
![2-ethyl-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321609.png)

![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11321635.png)
![5-methyl-N-(3-methylphenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321641.png)
![2-(4-Chloro-3-methylphenoxy)-1-(4-{6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazin-1-yl)ethanone](/img/structure/B11321643.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11321649.png)
![7-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11321657.png)
![2-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11321662.png)
![1-(4-chlorophenyl)-N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B11321663.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B11321669.png)
![methyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11321682.png)
![N-[4-(dimethylamino)benzyl]-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]propanamide](/img/structure/B11321685.png)

